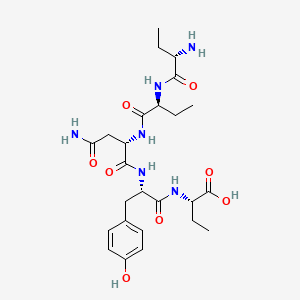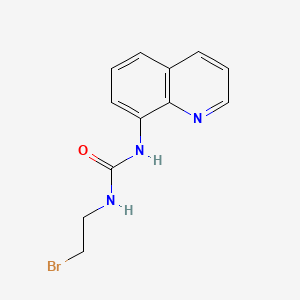
5-((4'-((4-Amino-2,5-dimethylphenyl)diazenyl)(1,1'-biphenyl)-4-yl)diazenyl)-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4’-((4-Amino-2,5-dimethylphenyl)diazenyl)(1,1’-biphenyl)-4-yl)diazenyl)-2-hydroxybenzoic acid is a complex organic compound known for its vibrant color properties and potential applications in various scientific fields. This compound is characterized by its azo groups, which are responsible for its distinctive chromophore properties, making it useful in dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4’-((4-Amino-2,5-dimethylphenyl)diazenyl)(1,1’-biphenyl)-4-yl)diazenyl)-2-hydroxybenzoic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of 4-amino-2,5-dimethylphenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,1’-biphenyl-4-amine under alkaline conditions to form the intermediate azo compound.
Second Diazotization and Coupling: The intermediate is further diazotized and coupled with 2-hydroxybenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for temperature control and reagent addition is common to ensure safety and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite in aqueous solution or catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a dye intermediate and a pH indicator due to its color-changing properties under different pH conditions.
Biology
In biological research, it serves as a staining agent for various cellular components, aiding in the visualization of microscopic structures.
Medicine
Industry
Industrially, it is employed in the production of dyes and pigments for textiles, plastics, and inks due to its stability and vibrant color.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The molecular targets include various enzymes and cellular structures that interact with the azo groups, leading to changes in color or fluorescence.
類似化合物との比較
Similar Compounds
- 4-Amino-2,5-dimethylbenzenesulfonamide
- 4-Amino-2,5-dimethylphenyl diazenyl derivatives
- 2-Hydroxybenzoic acid derivatives
Uniqueness
Compared to similar compounds, 5-((4’-((4-Amino-2,5-dimethylphenyl)diazenyl)(1,1’-biphenyl)-4-yl)diazenyl)-2-hydroxybenzoic acid stands out due to its dual azo groups, which enhance its chromophore properties and make it more versatile in applications requiring color changes. Its unique structure allows for a broader range of chemical modifications and functionalizations, making it a valuable compound in various scientific and industrial fields.
特性
CAS番号 |
6330-90-1 |
|---|---|
分子式 |
C27H23N5O3 |
分子量 |
465.5 g/mol |
IUPAC名 |
5-[[4-[4-[(4-amino-2,5-dimethylphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C27H23N5O3/c1-16-14-25(17(2)13-24(16)28)32-30-21-9-5-19(6-10-21)18-3-7-20(8-4-18)29-31-22-11-12-26(33)23(15-22)27(34)35/h3-15,33H,28H2,1-2H3,(H,34,35) |
InChIキー |
BETDIULUXNWVLT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


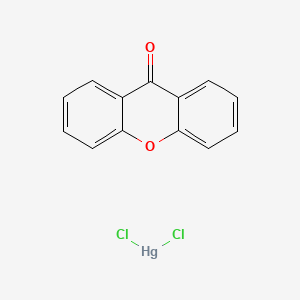

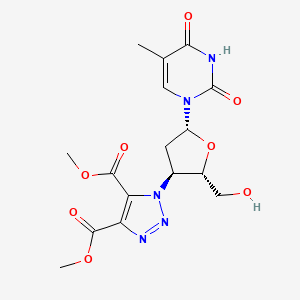

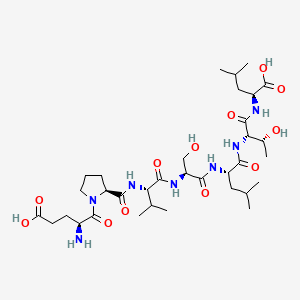
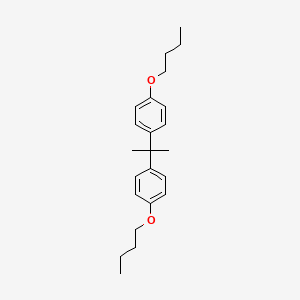

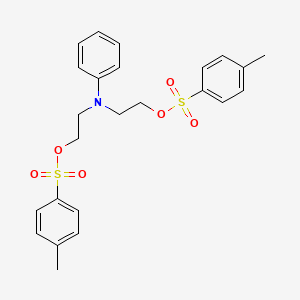
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)

